Dexbrompheniramine maleate is the maleate salt form of Dexbrompheniramine, an alkylamine derivative. [] It is classified as a histamine H1-receptor antagonist. [] In scientific research, Dexbrompheniramine maleate serves as a model compound for analytical chemistry method development and for studying drug-excipient interactions.
Mechanism of Action
Dexbrompheniramine maleate acts as a histamine H1-receptor antagonist. It competitively binds to H1 receptors in the gastrointestinal tract, blood vessels, and respiratory tract, blocking the action of histamine. [] This antagonism inhibits histamine-mediated physiological responses like bronchoconstriction, vasodilation, increased capillary permeability, and gastrointestinal smooth muscle contractions. []
Applications
Analytical Chemistry: Dexbrompheniramine maleate is frequently used as a model compound for developing and validating analytical methods. Researchers utilize various techniques, including spectrophotometry, [] high-performance liquid chromatography (HPLC), [] derivative spectrophotometry, [] and ratio spectra derivative spectrophotometry, [] to quantify Dexbrompheniramine maleate in pharmaceutical formulations. These methods aim to ensure the quality and control of pharmaceutical products containing Dexbrompheniramine maleate.
Drug-Excipient Compatibility Studies: Researchers investigate the potential degradation products formed due to interactions between Dexbrompheniramine maleate and other excipients in pharmaceutical formulations. [] This research helps in understanding the stability and shelf life of pharmaceutical products containing Dexbrompheniramine maleate.
Related Compounds
Pseudoephedrine Sulfate
Relevance: Pseudoephedrine sulfate is frequently combined with dexbrompheniramine maleate in pharmaceutical formulations to provide comprehensive relief from allergy symptoms. This combination targets both the allergic response (dexbrompheniramine maleate as an antihistamine) and the associated nasal congestion (pseudoephedrine sulfate as a decongestant). Several studies investigate the bioavailability and therapeutic effectiveness of this combination for treating allergic rhinitis. [, , , , , , , ]
D-Isoephedrine Sulfate
Relevance: D-Isoephedrine sulfate has also been studied in combination with dexbrompheniramine maleate for treating allergic rhinitis. [, ] Similar to pseudoephedrine sulfate, it aims to provide relief from nasal congestion alongside the antihistaminic action of dexbrompheniramine maleate.
Brompheniramine
Relevance: Brompheniramine shares a similar mechanism of action with dexbrompheniramine maleate, both acting as histamine H1-receptor antagonists. [] Clinical studies comparing the efficacy of brompheniramine-containing formulations with dexbrompheniramine maleate-containing formulations provide insights into the potential benefits of using the individual enantiomer.
2-Amino-1-Phenylpropanol-(1)-Hydrochloride
Relevance: 2-Amino-1-phenylpropanol-(1)-hydrochloride is often combined with antihistamines for treating cold and allergy symptoms. [] Its inclusion in formulations alongside brompheniramine allows for direct comparison with the dexbrompheniramine maleate and d-isoephedrine sulfate combination, offering insights into the effectiveness of different decongestants when combined with antihistamines.
Loratadine
Relevance: Loratadine, as a distinct antihistamine, is studied alongside dexbrompheniramine maleate and pseudoephedrine sulfate in the context of developing analytical methods for simultaneous determination of these active ingredients in pharmaceutical preparations. [] This highlights the importance of developing accurate and efficient methods for quality control of multi-component drug formulations.
Chlorpheniramine Maleate
Relevance: Chlorpheniramine maleate is specifically mentioned alongside dexbrompheniramine maleate in a study investigating the degradation products of phenylephrine in over-the-counter (OTC) products. [] The study highlights a shared degradation pathway for formulations containing phenylephrine with either dexbrompheniramine maleate or chlorpheniramine maleate, indicating potential stability concerns for these combinations.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Dexbrompheniramine is the (pharmacologically active) (S)-(+)-enantiomer of brompheniramine. A histamine H1 receptor antagonist, it is used (commonly as its maleate salt) for the symptomatic relief of allergic conditions, including rhinitis and conjunctivitis. It has a role as a H1-receptor antagonist and an anti-allergic agent. Dexbrompheniramine maleate is an antihistamine agent that is used for the treatment of allergic conditions, such as hay fever or urticaria. Dexbrompheniramine is an alkylamine derivative with anticholinergic and sedative properties. Dexbrompheniramine is a histamine H1-receptor antagonist that competes with histamine for the H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels and respiratory tract. The antagonistic action of this agent blocks the activities of endogenous histamine, which subsequently leads to temporary relief from the negative histamine-mediated symptoms of allergic reaction such as bronchoconstriction, vasodilation, increased capillary permeability and spasmodic contractions of gastrointestinal smooth muscle. See also: Dexbrompheniramine Maleate (has salt form).
Elinafide is a symmetrical dimeric bis-naphthalimide compound and a topoisomerase II inhibitor with antineoplastic activity. Elinafide contains two neutral chromophores joined by a cationic linker and is capable of bis-intercalation at the TpG and CpA steps of the DNA hexanucleotide. Intercalation inhibits topoisomerase II activity and causing DNA stand breakage, thereby leads to inhibition of DNA, RNA, and protein synthesis.
Elinzanetant is an orally bioavailable neurokinin/tachykinin 1 receptor (NK1-receptor; NK1R; NK-1R) and NK3 receptor (NK-3R; NK3R) antagonist, that may be used to treat vasomotor symptoms in menopausal woman. Upon oral administration, elinzanetant targets, competitively binds to and blocks the activity of the NK1R and NK3R in the central nervous system (CNS), thereby inhibiting the binding of the endogenous ligands and neuropeptides substance P (SP; neurokinin-1; NK1) and neurokinin B (NKB). This inhibits NK1R/NK3R-mediated signal transduction and may prevent certain menopausal symptoms such as hot flashes. Neurokinin-mediated signaling may increase during hormone deficiency and may cause hot flashes.
Eliglustat is a carboxamide obtained by formal condensation of the carboxy group of octanoic acid with the primary amino group of (1R,2R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol. A ceramide glucosyltransferase inhibitor used (as its tartrate salt) for treatment of Gaucher's disease. It has a role as an EC 2.4.1.80 (ceramide glucosyltransferase) inhibitor. It is a benzodioxine, a N-alkylpyrrolidine, a secondary alcohol and a carboxamide. It is a conjugate base of an eliglustat(1+). Eliglustat is a glucosylceramide synthase inhibitor used for the long-term treatment of type 1 Gaucher disease. Gaucher disease is a rare genetic disorder characterized by the deficiency of acid β-glucosidase, an enzyme that converts glucosylceramide into glucose and ceramide. In patients with Gaucher disease, the accumulation of glucosylceramide leads to the formation of Gaucher cells that infiltrate the liver, spleen, bone marrow and other organs. This leads to complications such as anemia and thrombocytopenia. By inhibiting glucosylceramide synthase, eliglustat reduces the accumulation of glucosylceramide. Eliglustat is mainly metabolized by CYP2D6. Patients selected for eliglustat treatment undergo an FDA-cleared genotyping test to establish if they are CYP2D6 extensive metabolizers (EMs), intermediate metabolizers (IMs), or poor metabolizers (PMs). The results of this test dictate eliglustat dosing recommendations for each type of patient. There are no dosing recommendations for CYP2D6 ultra-rapid or indeterminate metabolizers. Eliglustat was approved by the FDA in August 2014 as an oral substrate reduction therapy for the first-line treatment of type 1 Gaucher disease. Enzyme replacement continues to be the standard of care for the treatment of type 1 Gaucher disease ([imiglucerase], [velaglucerase alfa], [taliglucerase alfa]); however, oral substrate reduction therapies with favourable safety profiles, such as eliglustat, represent a treatment alternative. Eliglustat is a Glucosylceramide Synthase Inhibitor. The mechanism of action of eliglustat is as a Glucosylceramide Synthase Inhibitor, and P-Glycoprotein Inhibitor, and Cytochrome P450 2D6 Inhibitor. Eliglustat is an oral inhibitor of glucosylceramide synthase which is used in the therapy of type 1 Gaucher disease. Clinical experience with eliglustat is limited, but it not been linked to serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury. Eliglustat is a ceramide analog and an orally bioavailable inhibitor of glucosylceramide synthase (GCS; ceramide glucosyltransferase), that may be used to decrease the production of glycosphingolipids (GSLs) including glucosylceramide, also known as glucocerebroside. Upon oral administration, eliglustat inhibits GCS, which catalyzes the initial step in the synthesis of glucosylceramide and other GSLs. This decreases the production of glucosylceramide and other GSLs, which have important roles in various diseases and cellular processes, including immune processes and functions. Eliglustat may be used in substrate reduction therapy in diseases in which the enzyme glucocerebrosidase (GCase), responsible for the breakdown of glucocerebroside, is deficient. See also: Eliglustat Tartrate (has salt form).
Eliglustat tartrate is a tartrate that is the hemitartrate salt of eliglustat. A ceramide glucosyltransferase inhibitor used (as its tartrate salt) for treatment of Gaucher's disease. It has a role as an EC 2.4.1.80 (ceramide glucosyltransferase) inhibitor. It contains an eliglustat(1+). Agalsidase alfa is a recombinant human α-galactosidase A similar to [agalsidase beta]. While patients generally do not experience a clinically significant difference in outcomes between the two drugs, some patients may experience greater benefit with agalsidase beta. Use of agalsidase beta has decreased in Europe, in favor of agalsidase alfa, after a contamination event in 2009. Agalsidase alfa was granted EMA approval on 3 August 2001. See also: Eliglustat (has active moiety).
Elisartan, also known as HN-65021, is an angiotensin type II receptor antagonist potentially for the treatment of hypertension. HN-65021 antagonises angiotensin II receptor mediated vasoconstriction in human forearm resistance vessels.
Elismetrep is under investigation in clinical trial NCT02429102 (A Study to Investigate the Safety, Tolerability and Pharmacokinetics of MT-8554 in Healthy Subjects).
Ellagic acid appears as cream-colored needles (from pyridine) or yellow powder. Odorless. (NTP, 1992) Ellagic acid is an organic heterotetracyclic compound resulting from the formal dimerisation of gallic acid by oxidative aromatic coupling with intramolecular lactonisation of both carboxylic acid groups of the resulting biaryl. It is found in many fruits and vegetables, including raspberries, strawberries, cranberries, and pomegranates. It has a role as an antioxidant, a food additive, a plant metabolite, an EC 5.99.1.2 (DNA topoisomerase) inhibitor, an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor, an EC 1.14.18.1 (tyrosinase) inhibitor, an EC 2.3.1.5 (arylamine N-acetyltransferase) inhibitor, an EC 2.4.1.1 (glycogen phosphorylase) inhibitor, an EC 2.5.1.18 (glutathione transferase) inhibitor, an EC 2.7.1.127 (inositol-trisphosphate 3-kinase) inhibitor, an EC 2.7.1.151 (inositol-polyphosphate multikinase) inhibitor, an EC 2.7.4.6 (nucleoside-diphosphate kinase) inhibitor, a skin lightening agent, a fungal metabolite, an EC 2.7.7.7 (DNA-directed DNA polymerase) inhibitor and a geroprotector. It is an organic heterotetracyclic compound, a cyclic ketone, a lactone, a member of catechols and a polyphenol. It is functionally related to a gallic acid. Ellagic acid is present in several fruits such as cranberries, strawberries, raspberries, and pomegranates. In pomegranates, there are several therapeutic compounds but ellagic acid is the most active and abundant. Ellagic acid is also present in vegetables. Ellagic acid is an investigational drug studied for treatment of Follicular Lymphoma (phase 2 trial), protection from brain injury of intrauterine growth restricted babies (phase 1 and 2 trial), improvement of cardiovascular function in adolescents who are obese (phase 2 trial), and topical treatment of solar lentigines. Ellagic acid's therapeutic action mostly involves antioxidant and anti-proliferative effects. Ellagic acid is a natural product found in Lophostemon confertus, Geranium carolinianum, and other organisms with data available. Pomegranate Juice is a natural juice isolated from the fruit of the plant Punica granatum with antioxidant, potential antineoplastic, and chemopreventive activities. Pomegranate juice contains flavonoids which promote differentiation and apoptosis in tumor cells by down-regulating vascular endothelial growth factor (VEGF) and stimulating migration inhibitory factor (MIF), thereby inhibiting angiogenesis. The flavonoids in pomegranate juice also scavenge reactive oxygen species (ROS) and, in some cell types, may prevent ROS-mediated cell injury and death. (NCI04) Ellagic acid is a metabolite found in or produced by Saccharomyces cerevisiae. A fused four ring compound occurring free or combined in galls. Isolated from the kino of Eucalyptus maculata Hook and E. Hemipholia F. Muell. Activates Factor XII of the blood clotting system which also causes kinin release; used in research and as a dye.